N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S2/c1-15-19(21(27)25(23(15)2)17-7-4-3-5-8-17)22-20(26)16-10-12-24(13-11-16)31(28,29)18-9-6-14-30-18/h3-9,14,16H,10-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFROOTRGANQQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolone core. One common method is the reaction of 4-aminoantipyrine with benzoylisothiocyanate in equimolar ratio. The reaction is usually carried out in a solvent like acetone, heated to around 50°C, and stirred for several hours. The resulting product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Sulfonamide Formation
The sulfonamide group is likely introduced via reaction of a piperidine-4-carboxamide precursor with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). This step forms the critical sulfonamide bond.
Example Reaction:
This mechanism aligns with sulfonylation reactions observed in pyrazole derivatives .
Sulfonamide Bond Hydrolysis
The thiophene-2-sulfonyl group may undergo hydrolysis under acidic or basic conditions, cleaving the S-N bond. For example:
This reaction is common in sulfonamide derivatives .
Piperidine Ring Modifications
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N-Alkylation/Acylation: The piperidine nitrogen could react with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.
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Carboxamide Hydrolysis: The carboxamide group may hydrolyze to a carboxylic acid under strong acidic or basic conditions .
Pyrazolone Reactivity
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
The pyrazole moiety in this compound has been associated with anticancer properties. Research indicates that derivatives of pyrazoles exhibit inhibitory effects on various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against breast cancer and leukemia by inducing apoptosis and inhibiting cell proliferation .
2. Anti-inflammatory Properties
This compound may also possess anti-inflammatory effects. Pyrazole derivatives have been documented to reduce inflammation by inhibiting cyclooxygenase enzymes and modulating inflammatory cytokines . This suggests potential therapeutic roles in treating conditions like arthritis and other inflammatory diseases.
3. Antimicrobial Activity
The presence of the thiophene sulfonamide group enhances the antimicrobial properties of the compound. Studies have shown that compounds containing pyrazole and thiophene rings exhibit activity against various bacterial strains, making them candidates for developing new antibiotics .
4. Neuroprotective Effects
Recent studies have indicated that pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
1. Pesticidal Properties
The unique structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide may offer novel pesticidal properties. Compounds with similar frameworks have been reported to exhibit insecticidal and fungicidal activities, potentially providing alternatives to conventional pesticides .
2. Growth Regulators
Research into pyrazole derivatives has suggested their role as plant growth regulators. They may influence physiological processes such as seed germination and root development, thereby enhancing crop yields .
Material Science Applications
1. Nonlinear Optical Properties
The compound's structural features suggest potential applications in nonlinear optics. Pyrazole derivatives have been studied for their ability to generate second harmonic generation (SHG), which is crucial for developing advanced optical materials used in telecommunications and laser technologies .
2. Electroluminescent Devices
The incorporation of pyrazole moieties into organic light-emitting diodes (OLEDs) has shown promise due to their electroluminescent properties. This could lead to advancements in display technologies and energy-efficient lighting solutions .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
These compounds share the pyrazolone core but differ in their substituents and functional groups, leading to variations in their biological activities and applications.
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a pyrazole ring, a thiophene moiety, and a piperidine core, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit substantial antimicrobial properties. For instance, the compound was tested against various pathogens, showing effective inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for some derivatives, indicating potent antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound was evaluated in vitro for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Results indicated that it significantly reduced COX activity, suggesting its utility as an anti-inflammatory agent .
Anticancer Properties
The anticancer activity of similar pyrazole compounds has been explored through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies revealed that the compound could inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer therapeutic .
The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and microbial metabolism.
- Cellular Signaling Modulation : It affects signaling pathways related to cell proliferation and apoptosis in cancer cells.
- Biofilm Disruption : The compound has shown efficacy in disrupting biofilm formation in pathogenic bacteria, enhancing its antimicrobial profile .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study involving various bacterial strains demonstrated that the compound effectively inhibited biofilm formation and reduced bacterial viability in vitro.
- Anti-inflammatory Study : In a controlled experiment, the compound was administered to animal models with induced inflammation, resulting in a significant decrease in inflammatory markers compared to controls.
- Anticancer Research : A series of experiments on different cancer cell lines showed that the compound induced apoptosis and inhibited cell migration and invasion .
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC (μg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 | Inhibition of growth |
| Antimicrobial | Escherichia coli | 0.25 | Biofilm disruption |
| Anti-inflammatory | COX enzyme inhibition | N/A | Reduced inflammatory markers |
| Anticancer | Various cancer cell lines | N/A | Induction of apoptosis |
Q & A
Q. What role do non-covalent interactions play in stabilizing the crystal lattice?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
